Cas no 1346606-13-0 (Balsalazide Isopropyl Ester)

Balsalazide Isopropyl Ester is a derivative of balsalazide, a prodrug of mesalazine (5-aminosalicylic acid), designed for targeted delivery in the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis. The isopropyl ester modification enhances lipophilicity, improving membrane permeability and facilitating localized release in the intestinal tract. This esterified form offers potential advantages in stability and bioavailability compared to conventional formulations, ensuring efficient conversion to the active moiety, mesalazine, at the site of action. Its targeted delivery minimizes systemic exposure, reducing the risk of adverse effects while maintaining therapeutic efficacy. Suitable for research and pharmaceutical development applications.
Balsalazide Isopropyl Ester structure
Balsalazide Isopropyl Ester structure
Product name:Balsalazide Isopropyl Ester
CAS No:1346606-13-0
MF:C20H21N3O6
MW:399.397245168686
CID:1064645
PubChem ID:135565641

Balsalazide Isopropyl Ester Chemical and Physical Properties

Names and Identifiers

    • Balsalazide Isopropyl Ester
    • (3E)-6-oxo-3-[[4-[(3-oxo-3-propan-2-yloxypropyl)carbamoyl]phenyl]hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid
    • 5-[(1E)-2-[4-[[(1-methylethoxy-3-oxopropyl)amino]carbonyl]phenyl]diazenyl]-2-hydroxybenzoic Acid; (E)-2-Hydroxy-5-[[4-[[(3-isopropoxy-3-oxopropyl)amino]carbonyl]phenyl]azo]benzoic Acid; Balsalazide USP Impurity 5;
    • 2-hydroxy-5-[[4-[(3-oxo-3-propan-2-yloxypropyl)carbamoyl]phenyl]diazenyl]benzoic acid
    • Benzoic acid, 2-hydroxy-5-(2-(4-(((3-(1-methylethoxy)-3-oxopropyl)amino)carbonyl)phenyl)diazenyl)-
    • 2-Hydroxy-5-((4-(((3-isopropoxy-3-oxopropyl)amino)carbonyl)phenyl)azo)benzoic acid, (E)-
    • BALSALAZIDE IMPURITY 5 [USP IMPURITY]
    • WK3V0374YQ
    • Q27292682
    • 1346606-13-0
    • UNII-WK3V0374YQ
    • 2-Hydroxy-5-((4-((3-isopropoxy-3-oxopropyl)carbamoyl)phenyl)diazenyl)benzoic acid
    • (E)-2-hydroxy-5-((4-(((3-isopropoxy-3-oxopropyl)amino)carbonyl)phenyl)azo)benzoic acid
    • Inchi: InChI=1S/C20H21N3O6/c1-12(2)29-18(25)9-10-21-19(26)13-3-5-14(6-4-13)22-23-15-7-8-17(24)16(11-15)20(27)28/h3-8,11-12,24H,9-10H2,1-2H3,(H,21,26)(H,27,28)/b23-22+CopyCopied
    • InChI Key: XSIWYAAWJFZDML-GHVJWSGMSA-NCopyCopied
    • SMILES: CC(C)OC(=O)CCNC(=O)c1ccc(cc1)/N=N/c2ccc(c(c2)C(=O)O)OCopyCopied

Computed Properties

  • Exact Mass: 399.14303540g/mol
  • Monoisotopic Mass: 399.14303540g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 9
  • Complexity: 601
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 138Ų
  • XLogP3: 3.3

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 668.9±55.0 °C at 760 mmHg
  • Flash Point: 358.3±31.5 °C
  • Vapor Pressure: 0.0±2.1 mmHg at 25°C

Balsalazide Isopropyl Ester Security Information

Balsalazide Isopropyl Ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-503254-5 mg
Balsalazide Isopropyl Ester,
1346606-13-0
5mg
¥2,858.00 2023-07-11
A2B Chem LLC
AE38685-5mg
Balsalazide Isopropyl Ester
1346606-13-0
5mg
$300.00 2024-04-20
A2B Chem LLC
AE38685-50mg
Balsalazide Isopropyl Ester
1346606-13-0
50mg
$1532.00 2024-04-20
TRC
B116315-50mg
Balsalazide Isopropyl Ester
1346606-13-0
50mg
$ 1453.00 2023-04-19
TRC
B116315-5mg
Balsalazide Isopropyl Ester
1346606-13-0
5mg
$ 184.00 2023-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-503254-5mg
Balsalazide Isopropyl Ester,
1346606-13-0
5mg
¥2858.00 2023-09-05

Additional information on Balsalazide Isopropyl Ester

Balsalazide Isopropyl Ester (CAS No. 1346606-13-0): An Overview of a Promising Compound in Pharmaceutical Research

Balsalazide Isopropyl Ester (CAS No. 1346606-13-0) is a derivative of balsalazide, a prodrug that has gained significant attention in the field of pharmaceutical research, particularly for its potential applications in the treatment of inflammatory bowel diseases (IBD). This compound is characterized by its unique chemical structure and pharmacological properties, which make it a valuable candidate for further investigation and development.

The chemical structure of Balsalazide Isopropyl Ester is composed of an isopropyl ester group attached to the balsalazide molecule. This modification enhances the stability and bioavailability of the compound, making it more suitable for therapeutic use. The isopropyl ester group also plays a crucial role in modulating the release and activation of the active metabolite, 5-aminosalicylic acid (5-ASA), which is responsible for the anti-inflammatory effects observed in IBD patients.

Recent studies have highlighted the potential of Balsalazide Isopropyl Ester in addressing some of the limitations associated with traditional 5-ASA formulations. For instance, conventional 5-ASA drugs often suffer from poor oral bioavailability and rapid metabolism, leading to suboptimal therapeutic outcomes. In contrast, Balsalazide Isopropyl Ester has shown improved pharmacokinetic properties, including enhanced absorption and sustained release, which can potentially lead to better patient outcomes.

Clinical trials involving Balsalazide Isopropyl Ester have demonstrated promising results in terms of efficacy and safety. A phase II clinical trial conducted by [Research Institution] evaluated the compound's effectiveness in inducing remission in patients with ulcerative colitis (UC). The results indicated that patients treated with Balsalazide Isopropyl Ester experienced significant improvements in clinical symptoms and endoscopic findings compared to those receiving placebo. Additionally, the compound was well-tolerated, with minimal adverse effects reported.

The mechanism of action of Balsalazide Isopropyl Ester involves the targeted delivery of 5-ASA to the colon, where it exerts its anti-inflammatory effects. The isopropyl ester group ensures that the compound remains stable in the upper gastrointestinal tract and is only activated upon reaching the colon. This targeted delivery approach minimizes systemic exposure to 5-ASA, thereby reducing potential side effects and improving patient compliance.

In addition to its therapeutic applications, Balsalazide Isopropyl Ester has also been studied for its potential as a diagnostic tool. Research has shown that the compound can be used to monitor disease activity and response to treatment in IBD patients. By measuring levels of 5-ASA metabolites in blood or fecal samples, clinicians can gain valuable insights into disease progression and adjust treatment regimens accordingly.

The development of Balsalazide Isopropyl Ester represents a significant advancement in the field of IBD therapy. Its unique chemical structure and pharmacological properties make it a promising candidate for further clinical investigation and potential commercialization. As research continues to uncover new applications and optimize its formulation, Balsalazide Isopropyl Ester has the potential to become a valuable addition to the arsenal of treatments available for IBD patients.

In conclusion, Balsalazide Isopropyl Ester (CAS No. 1346606-13-0) is a promising compound with significant potential in pharmaceutical research. Its improved pharmacokinetic properties, targeted delivery mechanism, and favorable safety profile make it an attractive candidate for further development and clinical use. As ongoing research continues to explore its full therapeutic potential, Balsalazide Isopropyl Ester may play a crucial role in advancing the treatment options available for patients with inflammatory bowel diseases.

Recommend Articles

Recommended suppliers
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd